molecular formula C11H22N2O2 B2743431 Chembl4575597 CAS No. 1904085-39-7

Chembl4575597

Cat. No.: B2743431
CAS No.: 1904085-39-7
M. Wt: 214.309
InChI Key: GTBJUDHXQLLKID-DTWKUNHWSA-N
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Description

It is part of a class of compounds known for their biological activity and potential use in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chembl4575597 involves several steps, starting with the preparation of the core benzoxazepinone structure. The key steps include:

    Formation of the Benzoxazepinone Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Bromination: Introduction of the bromine atom at the 7-position is achieved using brominating agents such as bromine or N-bromosuccinimide.

    Substitution with Methylthio Group: The 4-position is substituted with a methylthio group using reagents like methylthiol or dimethyl disulfide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Chembl4575597 undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated product.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chembl4575597 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Chembl4575597 involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest potential interactions with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Chembl4575597 can be compared with other similar compounds, such as:

    7-bromo-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the methylthio group, which may affect its biological activity.

    4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the bromine atom, which may influence its reactivity and interactions.

    7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Substitution of bromine with chlorine, which may alter its chemical properties.

This compound is unique due to the presence of both the bromine atom and the methylthio group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[[(1S,2R)-2-aminocyclopentyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBJUDHXQLLKID-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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